Thymidine, 3'-(carboxymethyl)-3'-deoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

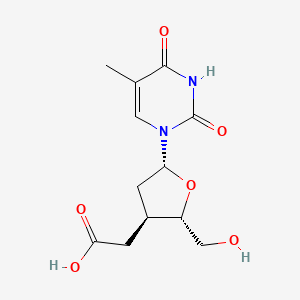

Thymidine, 3’-(carboxymethyl)-3’-deoxy- is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with a carboxymethyl group introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-(carboxymethyl)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method is the alkylation of thymidine with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction introduces the carboxymethyl group at the 3’ position of the thymidine molecule.

Industrial Production Methods

Industrial production of Thymidine, 3’-(carboxymethyl)-3’-deoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-(carboxymethyl)-3’-deoxy- can undergo various chemical reactions, including:

Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Structural Modifications

Thymidine derivatives, including 3'-(carboxymethyl)-3'-deoxy-, are synthesized to enhance their biological properties. For example, the synthesis of 3'-C-branched-chain-substituted nucleosides has been explored to evaluate their anticancer activities against various cell lines. The synthesis typically involves the modification of thymidine's sugar moiety to introduce carboxymethyl groups, which can influence the compound's solubility and reactivity .

Anticancer Properties

Research indicates that thymidine derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to 3'-(carboxymethyl)-3'-deoxy-thymidine can inhibit the growth of cancer cells such as L1210 and P388 with effective doses (ED50) ranging from 1 to 50 µM . The mechanism of action often involves interference with nucleoside metabolism or direct inhibition of DNA synthesis.

Antiviral Activity

While some thymidine derivatives show promise as antiviral agents, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), the specific compound 3'-(carboxymethyl)-3'-deoxy-thymidine has not demonstrated significant antiviral activity against these viruses . However, its structural modifications could potentially enhance its efficacy against other viral targets.

Nucleoside Analogues in Drug Development

Thymidine derivatives are valuable in developing nucleoside analogues for therapeutic applications. The introduction of a carboxymethyl group enhances the lipophilicity and cellular uptake of these compounds, making them suitable candidates for designing prodrugs or targeted delivery systems .

Gene Therapy and Antisense Oligonucleotides

The incorporation of modified nucleosides like thymidine, 3'-(carboxymethyl)-3'-deoxy-, into oligonucleotides can improve their stability and binding affinity to target RNA or DNA sequences. This characteristic is crucial for applications in gene therapy and antisense oligonucleotide design . Such modifications can also enhance resistance to nucleases, thereby prolonging the therapeutic effects.

Evaluation of Biological Activities

In a study evaluating various substituted nucleosides, thymidine derivatives were tested for their cytotoxic effects on cancer cell lines using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity compared to unmodified thymidine .

| Compound | Cell Line | ED50 (µM) |

|---|---|---|

| 3'-C-hydroxymethyl-thymidine | L1210 | 50 |

| 3'-C-fluoromethyl-thymidine | P388 | 5 |

| 3'-C-carboxymethyl-thymidine | S-180 | 10 |

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of thymidine derivatives to various biological targets. These studies provide insights into how structural modifications affect interactions at the molecular level, guiding further development of more potent analogues .

Mechanism of Action

The mechanism of action of Thymidine, 3’-(carboxymethyl)-3’-deoxy- involves its incorporation into DNA during replication. The carboxymethyl group can interfere with the normal base-pairing process, leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making the compound useful in antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Thymidine: The parent compound without the carboxymethyl modification.

5-Bromo-2’-deoxyuridine: A thymidine analog used in DNA labeling and cancer research.

2’-Deoxy-5-fluorouridine: Another thymidine analog with anticancer properties.

Uniqueness

Thymidine, 3’-(carboxymethyl)-3’-deoxy- is unique due to the presence of the carboxymethyl group at the 3’ position. This modification imparts distinct chemical properties that can be exploited for specific applications, such as targeted drug delivery and the study of DNA interactions.

Properties

CAS No. |

195519-89-2 |

|---|---|

Molecular Formula |

C12H16N2O6 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

2-[(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetic acid |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(19)13-11(6)18)9-2-7(3-10(16)17)8(5-15)20-9/h4,7-9,15H,2-3,5H2,1H3,(H,16,17)(H,13,18,19)/t7-,8-,9-/m1/s1 |

InChI Key |

JLJJOONIKQRRIX-IWSPIJDZSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC(=O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.